Ziprasidone

Catalog No.
S1830393
CAS No.
146929-27-7
M.F
C9H11ClO3
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ziprasidone

CAS Number

146929-27-7

Product Name

Ziprasidone

Molecular Formula

C9H11ClO3

Molecular Weight

0

Ziprasidone is classified as a second-generation or atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. Its chemical formula is C21H21ClN4OS\text{C}_{21}\text{H}_{21}\text{ClN}_{4}\text{OS}, and it is known for its unique mechanism of action, which involves antagonism of various neurotransmitter receptors, including dopamine and serotonin receptors. Ziprasidone is marketed under the brand name Geodon, and it can be administered orally or via intramuscular injection, with the latter providing 100% bioavailability compared to approximately 60% when taken orally with food .

Ziprasidone undergoes extensive metabolic processing in the liver, primarily through two pathways: reduction by aldehyde oxidase and oxidation by cytochrome P450 3A4. The main metabolic products include ziprasidone sulfoxide, ziprasidone sulfone, and several other metabolites such as benzisothiazole sulfoxide and S-methyl-dihydroziprasidone. Less than 5% of the drug is excreted unchanged in urine, indicating significant hepatic metabolism .

Key Metabolic Reactions:

  • Reduction: Catalyzed by aldehyde oxidase.
  • Oxidation: Primarily via cytochrome P450 3A4.
  • Phase II Metabolism: Involves glucuronidation of certain metabolites .

Ziprasidone exhibits a complex pharmacological profile. It acts as an antagonist at several receptors:

  • Dopamine Receptors: Primarily D2 receptors, which are crucial for alleviating positive symptoms of schizophrenia.
  • Serotonin Receptors: Antagonism at 5HT2A receptors helps reduce negative symptoms.
  • Adrenergic and Histaminergic Receptors: It also interacts with alpha-1 adrenergic and histamine H1 receptors, contributing to its side effect profile, including sedation .

The drug's efficacy in treating schizophrenia is attributed to its ability to modulate dopaminergic and serotonergic activity in the brain, although its exact mechanism remains partially understood .

The synthesis of ziprasidone involves multiple steps starting from simple organic compounds. The primary synthetic route includes:

  • Formation of the benzisothiazole moiety.
  • Coupling with piperazine derivatives.
  • Chlorination to introduce the chlorine atom at the appropriate position on the indole ring.

Ziprasidone is primarily used for:

  • Schizophrenia Treatment: Effective in managing both positive and negative symptoms.
  • Bipolar Disorder Management: Used as a mood stabilizer during manic episodes.

It is also explored for off-label uses in treating other psychiatric disorders due to its broad receptor activity .

Ziprasidone has been studied for its interactions with various medications:

  • Cytochrome P450 Interactions: It shows minimal interference with drugs metabolized by CYP1A2 and CYP2C9, but caution is advised with CYP3A4 inhibitors or inducers which can significantly affect ziprasidone levels.
  • Antihypertensive Agents: Co-administration can enhance hypotensive effects due to ziprasidone's alpha-adrenergic antagonism .

Adverse effects commonly associated with ziprasidone include somnolence, dizziness, akathisia, and extrapyramidal symptoms, necessitating careful monitoring when used alongside other central nervous system agents .

Similar Compounds

Several compounds exhibit pharmacological profiles similar to ziprasidone. These include:

Compound NameKey Mechanism(s)Unique Features
OlanzapineDopamine D2 and serotonin 5HT2A antagonistHigher sedation potential
RisperidoneDopamine D2 antagonist; serotonin 5HT2A antagonistProlactin elevation
QuetiapineDopamine D2 antagonist; serotonin 5HT2A antagonistSedative properties
AripiprazolePartial agonist at dopamine D2; serotonin 5HT1A agonistUnique partial agonist activity

Uniqueness of Ziprasidone

What sets ziprasidone apart from these compounds is its distinct receptor binding profile that includes significant activity at serotonin transporters and a lower propensity for weight gain compared to other atypical antipsychotics. Its unique combination of receptor antagonism contributes to both therapeutic effects and side effects that differ from those of similar medications .

Ziprasidone demonstrates distinct thermodynamic properties that significantly influence its pharmaceutical characteristics. The compound exhibits a melting point ranging from 213-215°C [1], indicating substantial crystal lattice stability. Thermal decomposition occurs at temperatures exceeding 304°C [2], providing an adequate thermal window for pharmaceutical processing operations.

The molecular weight varies considerably depending on the salt form and hydration state. The free base form has a molecular weight of 412.94 g/mol [3] [1], while the hydrochloride monohydrate salt, which represents the commercial formulation, possesses a molecular weight of 467.42 g/mol [3] [4]. The mesylate trihydrate form, utilized for intramuscular formulations, exhibits the highest molecular weight at 563.09 g/mol [3] [5].

Stability studies reveal that ziprasidone maintains chemical and physical integrity when stored under refrigerated conditions at 5°C for periods extending up to 6 weeks [6]. However, stability at room temperature demonstrates considerable variability, necessitating careful storage considerations [7]. Optimal long-term storage requires temperatures of -20°C [8] to maintain pharmaceutical quality.

PropertyValueConditions
Melting Point213-215°CStandard pressure
Thermal Decomposition>304°CAtmospheric conditions
Molecular Weight (free base)412.94 g/molAnhydrous form
Molecular Weight (HCl monohydrate)467.42 g/molCommercial salt form
Molecular Weight (mesylate trihydrate)563.09 g/molInjectable form
Refrigerated Stability6 weeks5°C storage
Recommended StorageLong-term stable-20°C

Solubility Profile in Various Solvent Systems

Ziprasidone exhibits highly pH-dependent solubility characteristics that reflect its weak basic nature. The free base demonstrates extremely limited aqueous solubility at 0.5 μg/mL [2] [9], classifying it as practically insoluble in water. Salt formation dramatically enhances solubility, with the hydrochloride salt achieving 210 μg/mL in water [2], representing approximately a 400-fold improvement compared to the free base [10].

The solubility profile across different pH ranges reveals characteristic behavior of a weak base. In acidic conditions (0.1 M HCl, pH 1.2), solubility ranges from 0.006 to 0.023 mg/mL [2], demonstrating enhanced dissolution due to protonation. Acetate buffer systems at pH 4.5 show significantly improved solubility ranging from 0.156 to 0.184 mg/mL [2], attributed to the presence of carboxyl groups that facilitate drug dissolution.

At physiological pH conditions (pH 6.8), ziprasidone becomes practically insoluble with concentrations below 0.0001 mg/mL [2], indicating predominant existence in the non-ionized form. This pH-dependent behavior significantly impacts bioavailability and necessitates careful formulation strategies.

Organic solvent solubility demonstrates moderate compatibility with pharmaceutical excipients. Dimethyl sulfoxide achieves the highest solubility at 1.2 mg/mL [8] [11], while dimethyl formamide provides 0.16 mg/mL [8]. Alcoholic solvents show limited utility, with methanol providing only slight solubility [1] and ethanol remaining essentially insoluble [11].

Solvent SystemSolubilitypHTemperature
Water (free base)0.5 μg/mL~7.037°C
Water (HCl salt)210 μg/mL-25°C
0.1 M HCl0.006-0.023 mg/mL1.237°C
Acetate buffer0.156-0.184 mg/mL4.537°C
Phosphate buffer<0.0001 mg/mL6.837°C
DMSO1.2 mg/mL-25°C
Dimethyl formamide0.16 mg/mL-25°C

pKa Determination and Protonation Behavior

The acid dissociation constant of ziprasidone has been determined through multiple methodologies, yielding consistent results that confirm its weak basic character. The most reliable determination, conducted in DMSO:H2O (4:1, v/v) solvent system, establishes a pKa value of 6.68 [12]. Alternative experimental determinations provide values ranging from 6.58 to 7.09 ± 0.10 [13] [14], demonstrating good reproducibility across different analytical conditions.

Theoretical predictions suggest a significantly higher pKa value of 13.34 ± 0.20 [1], indicating potential limitations in computational modeling for this particular molecular structure. The experimental values consistently support classification of ziprasidone as a monoprotic base [2] [13] with weak basic properties.

The protonation behavior directly correlates with observed solubility patterns. At pH values below the pKa (acidic conditions), ziprasidone exists predominantly in the protonated, ionized form, resulting in enhanced aqueous solubility [2]. Conversely, at pH values above the pKa (basic conditions), the compound exists primarily in the non-ionized form, leading to dramatically reduced solubility [2].

This pH-dependent ionization behavior has significant implications for oral bioavailability, as the compound must transition from the ionized form in gastric fluid to the non-ionized form for membrane permeation in the intestinal environment.

Determination MethodpKa ValueExperimental Conditions
DMSO:H2O (4:1, v/v)6.68Direct measurement
Alternative experimental6.58-7.09 ± 0.10Various conditions
Computational prediction13.34 ± 0.20Theoretical calculation
ClassificationMonoprotic weak baseExperimental confirmation

Partition Coefficient (LogP) and Lipophilicity Analysis

Ziprasidone demonstrates significant lipophilic character, with octanol-water partition coefficient values indicating high membrane permeability potential. The primary LogP determination yields a value of 3.60 [13], while alternative measurements provide 4.19 [14], both supporting classification as a highly lipophilic compound [15] [16].

The distribution coefficient (LogD) at pH 2.5 is 0.51 [14], reflecting the ionized species predominance under acidic conditions and corresponding reduction in lipophilicity. This pH-dependent lipophilicity variation significantly impacts absorption characteristics across different gastrointestinal pH environments.

The high lipophilicity translates to extensive plasma protein binding, exceeding 99% [3] [17], primarily to albumin and alpha-1-acid glycoprotein. This extensive protein binding results in a blood-to-plasma partition ratio of 0.64 [13], indicating preferential distribution to plasma proteins rather than cellular components.

The lipophilic nature necessitates food administration for optimal absorption, as lipophilic environments enhance dissolution and subsequent absorption. This represents a significant clinical consideration, as bioavailability can increase up to two-fold in the presence of food compared to fasted conditions [3].

ParameterValueSignificance
LogP (octanol-water)3.60-4.19High lipophilicity
LogD (pH 2.5)0.51Reduced lipophilicity when ionized
Plasma protein binding>99%Extensive binding
Blood-to-plasma ratio0.64Protein-preferential distribution
Food effect2-fold increaseLipophilic enhancement

Polymorphism and Hydrate Formation Characteristics

Ziprasidone exhibits extensive polymorphic behavior with multiple crystalline modifications and hydrate formations documented. The commercial form, designated Form M (monohydrate), appears as a white to slightly pink powder containing 3.8-4.5% water by weight [3] [18]. This form demonstrates optimal stability characteristics for pharmaceutical applications.

Form E represents an alternative polymorph characterized by specific X-ray diffraction peaks at 7.4, 13.0, 20.7, 23.4, and 25.9 degrees two-theta [18]. This form exhibits environmental sensitivity, transforming to an amorphous state when exposed to 0% relative humidity conditions [18] and converting to Form A under 20-60% relative humidity over extended periods [18].

Higher hydrate forms include Form G, which can exist as either a dihydrate or trihydrate with water content ranging from 5-12% [18]. This form demonstrates characteristic X-ray diffraction peaks at 9.0, 20.6, 22.7, 25.0, and 27.0 degrees two-theta [18] and exhibits limited solubility in methanol, requiring extended analysis times for complete dissolution [18].

Form J represents the highest hydration state with approximately 24% water content [18], displaying distinctive diffraction peaks at 9.1, 19.1, 25.7, 26.3, and 26.9 degrees two-theta [18]. Dehydration of Form J yields Form El, characterized by peaks at 7.5, 13.0, 21.2, 23.4, and 26.0 degrees two-theta [18].

The amorphous form demonstrates significantly enhanced dissolution rates compared to crystalline modifications [2] [19], making it potentially advantageous for bioavailability enhancement. Nanosuspension technology produces crystalline particles with mean diameters of 274 nm [20], exhibiting monomodal size distributions that maintain dissolution advantages while preserving crystalline stability.

Solid dispersion systems using poloxamer 188 maintain the compound without crystalline structural changes [21], providing improved solubility while preserving chemical stability. These formulation approaches address the inherent solubility limitations while maintaining acceptable stability profiles.

Polymorphic FormWater ContentKey CharacteristicsStability Behavior
Form M (monohydrate)3.8-4.5%Commercial form, white to pink powderStable under standard conditions
Form EVariableEnvironmental sensitivityTransforms under low humidity
Form G5-12%Dihydrate/trihydrateLimited methanol solubility
Form J~24%Highest hydrationHigh water content
Form ElLowDehydrated Form JObtained by drying
AmorphousVariableEnhanced dissolutionHigher solubility
NanosuspensionVariable274 nm particle sizeMaintained crystallinity

Dates

Last modified: 07-20-2023

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